Acetic acid;2-fluorooctan-2-ol
Description
Acetic acid (C₂H₄O₂) is a simple carboxylic acid with a pungent odor, widely used in food preservation, chemical synthesis (e.g., vinyl acetate, acetic anhydride), and as a solvent. Its industrial production primarily relies on methanol carbonylation via the Monsanto or Cativa processes, which employ rhodium or iridium catalysts, respectively .
2-Fluorooctan-2-ol (C₈H₁₅FO) is a fluorinated secondary alcohol. The fluorine atom at the β-position alters its electronic and steric properties compared to non-fluorinated alcohols. Such fluorinated alcohols are of interest in pharmaceuticals and specialty solvents due to enhanced stability and unique reactivity .
Properties
CAS No. |
61350-05-8 |
|---|---|
Molecular Formula |
C10H21FO3 |
Molecular Weight |
208.27 g/mol |
IUPAC Name |
acetic acid;2-fluorooctan-2-ol |
InChI |
InChI=1S/C8H17FO.C2H4O2/c1-3-4-5-6-7-8(2,9)10;1-2(3)4/h10H,3-7H2,1-2H3;1H3,(H,3,4) |
InChI Key |
KRSRKUVLVJFTOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(O)F.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;2-fluorooctan-2-ol typically involves the esterification of acetic acid with 2-fluorooctan-2-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the reaction. The general reaction is as follows:
CH3COOH+C8H17FOH→CH3COOC8H17F+H2O
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetic acid;2-fluorooctan-2-ol can undergo oxidation reactions, where the alcohol group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alkane and alcohol.
Substitution: The fluorine atom in 2-fluorooctan-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluorooctan-2-one.
Reduction: Formation of octane and 2-fluorooctanol.
Substitution: Formation of various substituted octanols depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetic acid;2-fluorooctan-2-ol is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug development for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of acetic acid;2-fluorooctan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways and physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Physical and Chemical Properties
Key Observations :
- Acidity : The fluorine atom in 2-fluorooctan-2-ol increases acidity compared to octan-2-ol but remains less acidic than carboxylic acids like acetic acid.
- Hydrophobicity : The longer alkyl chain in 2-fluorooctan-2-ol reduces water solubility relative to acetic acid.
Acetic Acid :
- Produced via methanol carbonylation (Monsanto/Cativa processes) .
- Biological routes involve Acetobacter species oxidizing ethanol .
2-Fluorooctan-2-ol :
- Likely synthesized via nucleophilic fluorination of octan-2-ol using agents like diethylaminosulfur trifluoride (DAST) or fluoroxy compounds .
- Analogous methods for 2-fluorooctanoic acid involve perchloryl fluoride reacting with ethyl cyanoacetates .
Comparison with Similar Compounds :
- Octan-2-ol : Produced via hydration of 1-octene or Grignard reactions.
- 2-Fluorooctanoic Acid: Synthesized through fluorination of α-keto acids or electrochemical methods .
Research Findings and Challenges
Acetic Acid in Microbial Metabolism
- Acetobacter pasteurianus utilizes pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) to oxidize ethanol to acetic acid. Overexpression of ADH subunits (adhA, adhB) enhances acid resistance but downregulates aconitase, slowing growth in engineered strains .
- Proteomic studies reveal upregulation of glutamine synthetase and heat shock proteins under acid stress, aiding pH homeostasis .
Fluorinated Alcohols: Toxicity and Stability
Knowledge Gaps
- Limited data exist on the biodegradability and long-term toxicity of 2-fluorooctan-2-ol.
- Comparative studies with non-fluorinated analogs (e.g., octan-2-ol) are needed to assess performance in industrial applications .
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